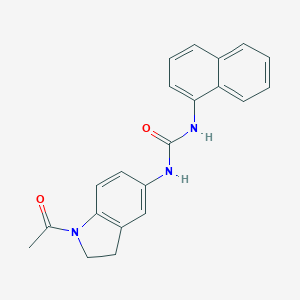
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea is a synthetic organic compound that belongs to the class of ureas. This compound features a unique structure combining an indole moiety with a naphthalene ring, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea typically involves the reaction of an appropriate isocyanate with an amine. The reaction conditions often require a solvent such as dichloromethane or toluene and may be catalyzed by a base like triethylamine. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve the use of industrial reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to obtain the desired product in high purity.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the acetyl moiety, potentially converting it to an alcohol.
Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving indole and naphthalene derivatives.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use as an intermediate in the production of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it would bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved would be specific to the biological context in which the compound is used.
相似化合物的比较
Similar Compounds
- Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(phenyl)-
- Urea, 1-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-3-(benzyl)-
Uniqueness
The uniqueness of N-(1-acetyl-2,3-dihydro-1H-indol-5-yl)-N'-(1-naphthyl)urea lies in its specific combination of an indole and a naphthalene ring, which may confer unique chemical and biological properties compared to similar compounds.
属性
CAS 编号 |
727672-03-9 |
|---|---|
分子式 |
C21H19N3O2 |
分子量 |
345.4g/mol |
IUPAC 名称 |
1-(1-acetyl-2,3-dihydroindol-5-yl)-3-naphthalen-1-ylurea |
InChI |
InChI=1S/C21H19N3O2/c1-14(25)24-12-11-16-13-17(9-10-20(16)24)22-21(26)23-19-8-4-6-15-5-2-3-7-18(15)19/h2-10,13H,11-12H2,1H3,(H2,22,23,26) |
InChI 键 |
UZASAPMEJYWYLC-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
规范 SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)NC(=O)NC3=CC=CC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-diethyl-N'-{[5-(4-fluorophenyl)furan-2-yl]methyl}ethane-1,2-diamine](/img/structure/B499871.png)
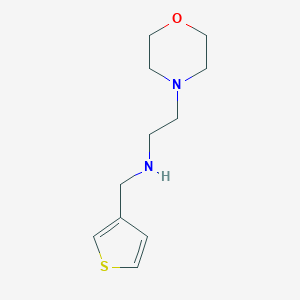
![3-[(2-Ethoxybenzyl)amino]-4-methoxybenzoic acid](/img/structure/B499874.png)
![4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-N,N-dimethylaniline](/img/structure/B499876.png)
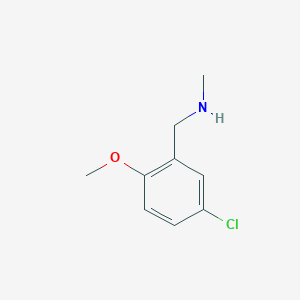
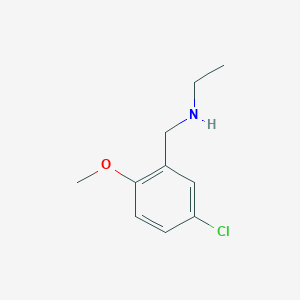
![[2-(1H-INDOL-3-YL)ETHYL][(5-PHENYLFURAN-2-YL)METHYL]AMINE](/img/structure/B499880.png)
![N1-{[5-(2-FLUOROPHENYL)FURAN-2-YL]METHYL}-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B499881.png)
![N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine](/img/structure/B499882.png)
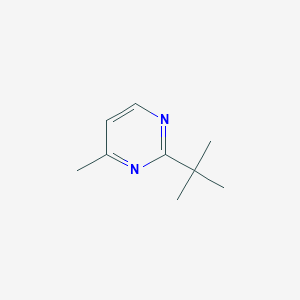
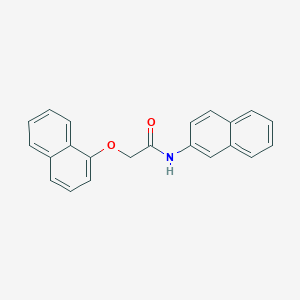
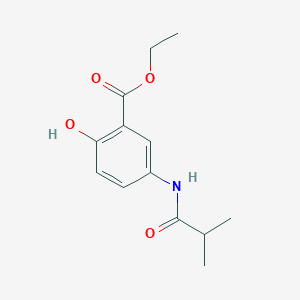
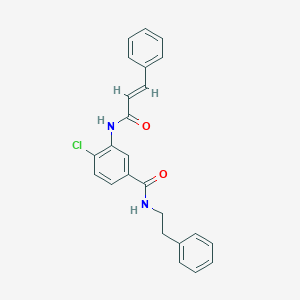
![4-Chloro-2-[(3,4-dimethoxybenzoyl)amino]phenyl 3,4-dimethoxybenzoate](/img/structure/B499890.png)
